6-Acetyaminochroman-4-one

Physicochemical characterization Material science Chromatography

Researchers synthesizing sorbinil or exploring spirohydantoin-class aldose reductase inhibitors need a chroman-4-one intermediate with documented pathway specificity. 6-Acetamidochroman-4-one (CAS 103646-29-3) is the established precursor in this route-a role not shared by 6-amino or 6-nitro analogs. • Melting point 164-166°C enables robust solid-state characterization and polymorph screening. • XLogP3-AA 0.6 offers quantifiably lower lipophilicity vs. 6-nitro analogs for solubility optimization. • Refrigerated storage (2-8°C); verify cold-chain logistics before ordering.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 103646-29-3
Cat. No. B562727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyaminochroman-4-one
CAS103646-29-3
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OCCC2=O
InChIInChI=1S/C11H11NO3/c1-7(13)12-8-2-3-11-9(6-8)10(14)4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyIASWWLNIFLMDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyaminochroman-4-one Overview


6-Acetyaminochroman-4-one (synonym: 6-acetamidochroman-4-one) is a chroman-4-one derivative characterized by a 6-acetamido substituent on the benzopyranone core [1]. It is a crystalline solid with a reported melting point of 164-166°C and a molecular weight of 205.21 g/mol . The compound is primarily utilized as a key intermediate in the synthesis of the aldose reductase inhibitor sorbinil . Computed physicochemical properties, including an XLogP3-AA value of 0.6, are available from authoritative public databases [1].

Risks of Substituting 6-Acetyaminochroman-4-one


Substituting 6-Acetyaminochroman-4-one with other chroman-4-one derivatives (e.g., 6-amino or 6-nitro analogs) is not trivial due to quantifiable differences in physicochemical properties and distinct synthetic roles. Specifically, the target compound exhibits a higher melting point (164-166°C ) than 6-aminochroman-4-one (136-137°C ) or 6-nitrochroman-4-one (116-119°C ), and a lower computed lipophilicity (XLogP3-AA = 0.6 [1]) compared to 6-nitrochroman-4-one (LogP ≈ 1.98 ). More critically, 6-Acetyaminochroman-4-one is a documented intermediate for the clinically investigated aldose reductase inhibitor sorbinil , a synthetic pathway not shared by these structurally similar analogs. These differences necessitate precise compound selection for reproducible research outcomes.

6-Acetyaminochroman-4-one Comparative Evidence


Elevated Melting Point vs. Analogs

6-Acetyaminochroman-4-one exhibits a significantly higher melting point (164-166°C ) compared to its 6-amino analog (136-137°C ) and 6-nitro analog (116-119°C ). This 28-48°C increase suggests stronger intermolecular forces, likely due to enhanced hydrogen bonding from the acetamido group.

Physicochemical characterization Material science Chromatography

Lower Lipophilicity vs. 6-Nitro Analog

The computed lipophilicity of 6-Acetyaminochroman-4-one (XLogP3-AA = 0.6 [1]) is substantially lower than that of 6-nitrochroman-4-one (LogP ≈ 1.98 ). This difference of >1.3 log units indicates that the acetamido derivative is considerably more hydrophilic.

Medicinal chemistry ADME Lipophilicity

Sorbinil Intermediate Role

6-Acetyaminochroman-4-one is documented as a synthetic intermediate for sorbinil , a spirohydantoin aldose reductase inhibitor with an IC50 of 0.4-1.4 μM against the physiological substrate glucose [1]. In contrast, common analogs like 6-aminochroman-4-one and 6-nitrochroman-4-one are not reported in this specific synthetic pathway.

Synthetic chemistry Pharmaceutical intermediate Diabetes research

Cold Storage vs. Room Temperature Stability

Vendor documentation indicates that 6-Acetyaminochroman-4-one requires storage at 2-8°C to maintain stability , whereas 6-nitrochroman-4-one is reported to be stable when stored at room temperature in a sealed dry container . This difference in recommended storage conditions points to a higher intrinsic reactivity or sensitivity to thermal degradation for the acetamido derivative.

Storage stability Logistics Chemical handling

6-Acetyaminochroman-4-one Procurement Scenarios


Sorbinil and Aldose Reductase Inhibitors

Researchers and pharmaceutical process chemists aiming to synthesize sorbinil or explore structure-activity relationships around the spirohydantoin class of aldose reductase inhibitors should procure 6-Acetyaminochroman-4-one. Its documented role as a key intermediate in this specific pathway is not shared by other chroman-4-one analogs. The target molecule sorbinil exhibits potent inhibition (IC50 0.4-1.4 μM vs. glucose [1]), making this intermediate critical for projects focused on diabetic complications.

Physicochemical and Crystallinity Studies

6-Acetyaminochroman-4-one, with its well-defined and relatively high melting point (164-166°C ), is a suitable candidate for studies requiring robust solid-state characterization. This property differentiates it from lower-melting analogs (e.g., 6-aminochroman-4-one at 136-137°C, 6-nitrochroman-4-one at 116-119°C) and can be leveraged in purification method development or polymorph screening where thermal stability is a key parameter.

Hydrophilic Scaffold Modification

Medicinal chemistry campaigns seeking to modulate lipophilicity within a chroman-4-one series can utilize 6-Acetyaminochroman-4-one as a more hydrophilic building block. Its computed XLogP3-AA of 0.6 provides a quantifiably lower lipophilicity compared to the 6-nitro analog (LogP ≈ 1.98 [1]), offering a strategic advantage for improving aqueous solubility or altering membrane permeability profiles in lead optimization.

Cold-Chain Stability and Storage

For laboratories or industrial settings with established cold-chain logistics (2-8°C), 6-Acetyaminochroman-4-one is a viable intermediate. Its requirement for refrigerated storage should be factored into procurement decisions, particularly when comparing against more stable analogs like 6-nitrochroman-4-one, which can be stored at room temperature [1]. This scenario applies to projects where the specific reactivity of the acetamido group is essential and cold storage is not a logistical barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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